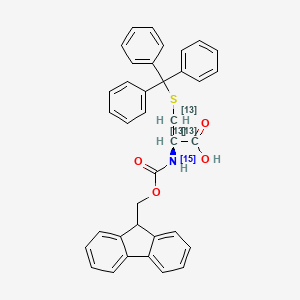

Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C37H31NO4S |

|---|---|

Peso molecular |

589.7 g/mol |

Nombre IUPAC |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-tritylsulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25+1,34+1,35+1,38+1 |

Clave InChI |

KLBPUVPNPAJWHZ-OUVSSECZSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origen del producto |

United States |

Foundational & Exploratory

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a stable isotope-labeled derivative of the amino acid cysteine, designed for advanced applications in proteomics, drug discovery, and structural biology. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Core Concepts and Chemical Properties

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a cysteine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group.[1][2] Crucially, it is isotopically labeled with three Carbon-13 (¹³C) atoms at the 1, 2, and 3 positions of the cysteine backbone and one Nitrogen-15 (¹⁵N) atom in the amide group. This labeling renders the molecule "heavy" compared to its unlabeled counterpart, making it an invaluable tool for quantitative analysis using mass spectrometry (MS) and for structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N and its unlabeled analogue.

| Property | Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N | Fmoc-Cys(Trt)-OH (unlabeled) |

| Molecular Formula | C₃₄¹³C₃H₃₁¹⁵NO₄S | C₃₇H₃₁NO₄S |

| Molecular Weight | 589.68 g/mol | 585.71 g/mol |

| CAS Number | 360795-94-4 | 103213-32-7 |

| Appearance | White to off-white solid | White to off-white solid |

| Purity (HPLC) | ≥98.7% | ≥99.0%[5] |

| Isotopic Purity | ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom % | N/A |

| Melting Point | 170-173 °C | 164-175 °C[5] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. | Soluble in DMSO, DMF, and other organic solvents. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is primarily used in Fmoc-based solid-phase peptide synthesis to introduce a stable isotope-labeled cysteine residue at a specific position within a peptide sequence.

Protocol for Manual Fmoc-SPPS:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature. This step removes the side-chain protecting groups, including the Trt group from the cysteine, and cleaves the peptide from the resin.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow for Solid-Phase Peptide Synthesis

References

- 1. What site-directed labeling studies tell us about the mechanism of rhodopsin activation and G-protein binding - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-Cys(Trt)-OH Novabiochem® | 103213-32-7 [sigmaaldrich.com]

Physical and chemical properties of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N

An In-depth Technical Guide to Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and technical data for the isotopically labeled amino acid Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. This compound is a crucial tool in advanced biochemical and pharmaceutical research, particularly in proteomics, metabolic analysis, and structural biology.

Core Properties and Specifications

Fmoc-Cys(Trt)-OH is a derivative of the amino acid L-cysteine, featuring two critical protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen and a bulky trityl (Trt) group on the thiol side chain.[1] The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), while the acid-labile Trityl group prevents the highly reactive thiol from forming unwanted disulfide bonds during synthesis.[1][2]

The isotopically labeled variant, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, replaces the first three carbon atoms and the nitrogen atom with their heavy stable isotopes, ¹³C and ¹⁵N, respectively.[3][4] This labeling provides a distinct mass shift, making it an invaluable tracer for quantitative analysis in mass spectrometry (MS) and for structural elucidation using nuclear magnetic resonance (NMR) spectroscopy.[3][] While the chemical reactivity is identical to the unlabeled form, the increased mass is the key feature for its applications.[6]

Physical and Chemical Data Summary

The following table summarizes the key quantitative properties for both the standard and the isotopically labeled compound. Data is compiled from various chemical suppliers and databases.

| Property | Fmoc-Cys(Trt)-OH (Unlabeled) | Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N (Labeled) |

| Molecular Formula | C₃₇H₃₁NO₄S[7] | C₃₄¹³C₃H₃₁¹⁵NO₄S[] |

| Molecular Weight | 585.71 g/mol [7] | ~589.71 g/mol (M+4) |

| Exact Mass | 585.1974 g/mol [9] | 589.2075 g/mol |

| CAS Number | 103213-32-7[7] | 360795-94-4[10] |

| Appearance | White to off-white powder[1][7] | White to off-white powder |

| Melting Point | 170-173 °C[7] | 170-173 °C |

| Purity (Typical) | ≥98% (HPLC, TLC)[1] | ≥97% (CP), 98 atom % ¹⁵N |

| Solubility | Soluble in DMF, DMSO, THF, CH₂Cl₂, CHCl₃; Insoluble in water.[11] | Soluble in DMF, DMSO, THF, CH₂Cl₂, CHCl₃; Insoluble in water. |

| Optical Rotation | [α]²⁰/D +16.0±2°, c = 1 in THF[7] | Not typically reported, but expected to be identical. |

| Storage Temperature | 2-8°C or -20°C[7] | 2-8°C or -20°C |

Key Experimental Protocols

Stable isotope-labeled amino acids are instrumental in a variety of analytical techniques.[12] Below are detailed methodologies for common applications.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Assessing the purity of the amino acid derivative is critical before its use in synthesis or cell culture.[] A standard reversed-phase HPLC protocol is outlined below.

-

Objective: To determine the chemical purity and verify the absence of contaminants.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Protocol:

-

Prepare a sample solution of Fmoc-Cys(Trt)-OH at ~1 mg/mL in 50:50 acetonitrile:water.

-

Filter the sample through a 0.22 µm syringe filter.[14]

-

Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 262 nm or 265 nm, where the Fmoc group has strong absorbance.[15][16]

-

Inject 5-10 µL of the sample.

-

Run a linear gradient, for example:

-

0-20 min: 50% to 100% Mobile Phase B

-

20-25 min: Hold at 100% Mobile Phase B

-

25-30 min: Return to 50% Mobile Phase B and equilibrate.

-

-

The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

-

Structural Confirmation by NMR Spectroscopy

NMR is used to confirm the chemical structure and verify the successful incorporation of ¹³C and ¹⁵N isotopes.[][17]

-

Objective: To assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals to confirm the molecular structure and isotopic labeling pattern.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Experiments:

-

¹H NMR: Provides information on the proton environment. The Fmoc and Trityl groups will show characteristic aromatic signals, while the cysteine backbone protons will appear in the aliphatic region.

-

¹³C NMR: Directly detects the ¹³C atoms. For the labeled compound, the signals corresponding to Cα, Cβ, and the carbonyl carbon (C-1, C-2, and C-3) will be significantly enhanced, confirming the labeling.

-

¹⁵N NMR (or ¹H-¹⁵N HSQC): Directly or indirectly detects the ¹⁵N nucleus. A ¹H-¹⁵N HSQC experiment is highly sensitive and will show a correlation between the amide proton and the labeled ¹⁵N atom, confirming the nitrogen labeling.[]

-

-

Data Analysis: The resulting spectra are processed and analyzed to match the observed chemical shifts and couplings with the expected structure. The high enrichment of ¹³C and ¹⁵N will dominate the respective spectra at the labeled positions.

Applications and Workflows

The primary application of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is as a building block and tracer in peptide and protein research.

Solid-Phase Peptide Synthesis (SPPS)

This compound is the standard derivative used to incorporate cysteine into peptides via Fmoc-based SPPS.[2] The workflow involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Quantitative Proteomics (SILAC-like applications)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[17] While cysteine is not a canonical SILAC amino acid due to its low abundance, labeled cysteine can be used in targeted quantitative MS experiments or specialized SILAC-based workflows to track post-translational modifications like S-acylation or disulfide bonding.

Workflow for Quantitative Mass Spectrometry.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 7. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 9. Fmoc-D-Cys(Trt)-OH | C37H31NO4S | CID 7168037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 360795-94-4|Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N|BLD Pharm [bldpharm.com]

- 11. caymanchem.com [caymanchem.com]

- 12. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, an isotopically labeled amino acid derivative crucial for advanced applications in drug development and proteomics. This document details the expected analytical data, experimental protocols for its characterization, and the logical workflow for its structural verification.

Introduction

Stable isotope-labeled amino acids (SILAAs) are powerful tools in biomedical research, enabling precise tracking and quantification of molecules in complex biological systems without the need for radioactive isotopes.[1][2] Fmoc-Cys(Trt)-OH, a derivative of cysteine, is a fundamental building block in solid-phase peptide synthesis (SPPS), with the Fmoc group protecting the amine and the trityl (Trt) group protecting the reactive thiol side chain. The isotopically labeled variant, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, incorporates three Carbon-13 isotopes at the carboxyl, alpha-carbon, and beta-carbon positions, and a Nitrogen-15 isotope at the amino group. This specific labeling pattern makes it an ideal internal standard for quantitative mass spectrometry (MS) and a valuable probe in nuclear magnetic resonance (NMR) studies of peptide and protein structure and metabolism.[2]

The precise elucidation of its structure is paramount to ensure its correct incorporation into synthesized peptides and the accuracy of subsequent analytical studies. This guide outlines the expected outcomes from key analytical techniques used for this purpose.

Molecular Structure and Isotopic Labeling

The foundational step in the elucidation process is understanding the expected molecular structure and the precise location of the isotopic labels.

References

The Precision Tracers: A Technical Guide to 13C and 15N Labeled Cysteine in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids have become indispensable tools in modern biological and chemical research, offering a non-radioactive means to trace and quantify metabolic processes and molecular structures with high precision. Among these, L-Cysteine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a powerful probe into a diverse range of biological questions, from protein dynamics and metabolic fluxes to drug-target engagement. This technical guide delves into the core applications of ¹³C and ¹⁵N labeled cysteine, providing in-depth methodologies, quantitative data insights, and visual workflows to empower researchers in their scientific endeavors.

Quantitative Proteomics: Unveiling the Dynamics of the Proteome

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate protein quantification.[1] By metabolically incorporating amino acids with stable isotopes, researchers can differentiate between protein populations from different experimental conditions. While arginine and lysine (B10760008) are commonly used in SILAC, cysteine labeling offers unique advantages, especially in studying redox biology and drug-target interactions.

SILAC using ¹³C/¹⁵N Labeled Cysteine

In a typical SILAC experiment, one population of cells is grown in a "light" medium containing naturally abundant cysteine, while another is cultured in a "heavy" medium with ¹³C and/or ¹⁵N labeled cysteine.[2] This results in a mass shift for cysteine-containing peptides in the "heavy" population, which can be precisely quantified by mass spectrometry.[] The ratio of "heavy" to "light" peptide signals reflects the relative abundance of the protein across the different conditions.[1]

Experimental Workflow for SILAC using ¹³C/¹⁵N Cysteine:

References

The Trityl Group: A Cornerstone in Cysteine-Centric Peptide Science and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of cysteine residues is a critical aspect of modern peptide chemistry, underpinning the development of novel therapeutics, from cyclic peptides to sophisticated antibody-drug conjugates (ADCs). The thiol functionality of cysteine, while offering a versatile handle for bioconjugation and disulfide bond formation, necessitates a robust protection strategy to prevent unwanted side reactions during synthesis. Among the arsenal (B13267) of thiol-protecting groups, the trityl (Trt) group stands out as a reliable and versatile workhorse, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of the Trt protecting group in cysteine derivatives, detailing its chemical properties, applications, and the experimental protocols that govern its use.

The Trityl Group: Properties and Strategic Advantages

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group widely employed for the thiol side chain of cysteine. Its key features make it an invaluable tool in peptide synthesis:

-

Acid Lability: The S-Trt bond is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard final step in Fmoc-SPPS to release the peptide from the resin and remove other acid-labile side-chain protecting groups.[1] This co-deprotection simplifies the workflow for synthesizing peptides with free thiol groups.

-

Base Stability: The Trt group is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group from the N-terminus of the growing peptide chain, a fundamental requirement for its use in Fmoc-SPPS.[1]

-

Orthogonality: The Trt group is orthogonal to several other cysteine protecting groups, such as the acetamidomethyl (Acm) group, which is stable to TFA but can be removed with reagents like iodine.[2][3] This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides.[3]

-

Prevention of Side Reactions: By masking the nucleophilic thiol group, the Trt group prevents undesirable side reactions such as oxidation to disulfides and alkylation during peptide synthesis.[2]

Quantitative Data on Trityl-Cysteine Deprotection

The efficiency of Trt group removal is highly dependent on the composition of the cleavage cocktail, particularly the concentration of TFA and the presence of scavengers. Scavengers are essential to trap the highly stable trityl cation that is generated upon cleavage, preventing its re-attachment to the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[4]

Table 1: Impact of Scavengers on Cys(Trt) Cleavage and Side-Product Formation

| Cleavage Cocktail Composition (TFA/Scavengers) | Target Peptide Yield (%) | S-t-butylated Side Product (%) | Reference(s) |

| 95% TFA / 2.5% H₂O / 2.5% TIS | 81.2 | 15.4 | [5] |

| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole | 89.5 | 5.1 | [5] |

| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% EDT | 92.1 | 2.3 | [5] |

| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% DTT | 93.4 | 1.8 | [5] |

| TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DTT: Dithiothreitol. Data is illustrative and based on studies of a model peptide. |

Table 2: Relative Acid Lability of Different Thiol Protecting Groups

| Protecting Group | Cleavage Condition | Relative Acid Lability | Reference(s) |

| Trityl (Trt) | 5-10% TFA in DCM | High | [6] |

| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Very High | [6][7] |

| Diphenylmethyl (Dpm) | 60-90% TFA in DCM | Moderate | [6] |

| Tetrahydropyranyl (Thp) | ~5-10% TFA in DCM | High | [6] |

Experimental Protocols

Synthesis of S-Trityl-L-Cysteine

This protocol describes the protection of the thiol group of L-cysteine with trityl chloride.

Materials:

-

L-cysteine hydrochloride

-

Trityl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend L-cysteine hydrochloride (1.0 eq.) in DCM in a round bottom flask.

-

Add TEA (2.3 eq.) to the suspension and stir until the L-cysteine dissolves.[8]

-

Add trityl chloride (1.01 eq.) portion-wise to the solution over 5-10 minutes while stirring at room temperature.[8]

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water in a separatory funnel.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Fmoc-SPPS of a Peptide Containing Cys(Trt)

This protocol outlines the general steps for incorporating a Fmoc-Cys(Trt)-OH residue into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)

-

Coupling reagents (e.g., HCTU, DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine (B6355638) in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.[9]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including Fmoc-Cys(Trt)-OH) with the coupling reagent and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the recommended time.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Cleavage and Deprotection of a Peptide Containing Cys(Trt)

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile protecting groups.

Materials:

-

Dried peptidyl-resin

-

Cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT)[10]

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Place the dried peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Applications in Drug Development and Bioconjugation

The unique properties of the Trt protecting group have made it instrumental in various areas of drug discovery and development.

Synthesis of Cyclic Peptides

Many therapeutic peptides possess a cyclic structure, often formed through a disulfide bond between two cysteine residues. The use of Fmoc-Cys(Trt)-OH allows for the synthesis of the linear peptide precursor. Following cleavage and deprotection, the resulting free thiols can be oxidized under dilute conditions to favor intramolecular disulfide bond formation, yielding the desired cyclic peptide.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Cysteine residues, either native or engineered into the antibody scaffold, are common conjugation sites.[11][12] The synthesis of the drug-linker component often involves peptides containing cysteine. The Trt group can be used to protect the cysteine's thiol during the synthesis of the linker-payload moiety. Subsequent deprotection allows for the selective conjugation to the antibody.

Visualizing Workflows and Logical Relationships

General Workflow for Fmoc-SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. repository.lsu.edu [repository.lsu.edu]

- 9. benchchem.com [benchchem.com]

- 10. biotage.com [biotage.com]

- 11. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Isotopic Labeling in Peptide Synthesis for Researchers and Drug Development Professionals

Introduction

Isotopic labeling of peptides, the intentional replacement of specific atoms with their stable heavy isotopes, is a cornerstone technique in modern biomedical research and drug development. By creating peptides that are chemically identical to their natural counterparts but distinguishable by mass, researchers can unlock a wealth of information about protein dynamics, quantification, and interactions. This in-depth guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in peptide synthesis, tailored for researchers, scientists, and drug development professionals.

Stable isotope-labeled peptides serve as invaluable tools in a variety of applications, including as internal standards for quantitative proteomics, probes for studying protein structure and dynamics by nuclear magnetic resonance (NMR) spectroscopy, and tracers in metabolic research and pharmacokinetic studies.[1] The most commonly used stable isotopes in peptide labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] The choice of labeling strategy depends on the specific research question, the required level of incorporation, and the biological system under investigation.

Core Labeling Strategies

There are three primary strategies for introducing isotopic labels into peptides: metabolic labeling, chemical labeling, and in vitro synthesis.

-

Metabolic Labeling (e.g., SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are grown in a medium containing "heavy" isotopically labeled amino acids.[2] Through cellular protein synthesis, these heavy amino acids are incorporated into the entire proteome.[2] This method is renowned for its high accuracy in quantitative proteomics because the "light" (unlabeled) and "heavy" (labeled) cell populations can be combined at an early stage, minimizing experimental variability.[3]

-

Chemical Labeling (e.g., iTRAQ, TMT): In this post-synthesis modification approach, peptides are chemically tagged with isotopic labels after they have been synthesized and isolated. Isobaric tags like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are prominent examples.[2] These reagents allow for the simultaneous analysis of multiple samples (multiplexing), which is a significant advantage in high-throughput studies.[2]

-

In Vitro Synthesis (SPPS and Cell-Free Systems):

-

Solid-Phase Peptide Synthesis (SPPS): SPPS is a highly controlled chemical method for synthesizing peptides amino acid by amino acid on a solid support.[1] Isotopically labeled amino acids can be incorporated at specific positions in the peptide sequence with very high efficiency.[1] This method offers precise control over the final product and is ideal for generating custom-labeled peptides for use as internal standards.[1]

-

Cell-Free Protein Synthesis (CFPS): CFPS systems utilize cell extracts to produce proteins and peptides in a test tube. By supplementing the reaction mixture with isotopically labeled amino acids, labeled peptides can be generated rapidly. This method is particularly useful for producing peptides that may be toxic to cells.

-

Quantitative Data Comparison

The choice of labeling method significantly impacts the efficiency of isotope incorporation, the overall cost, and the types of experiments that can be performed. The following tables provide a summary of key quantitative parameters for different labeling strategies.

| Labeling Method | Typical Isotopic Enrichment | Incorporation Efficiency | Relative Cost | Key Advantages | Key Disadvantages |

| SILAC | >95% | Approaches 100% after sufficient cell doublings | High | High accuracy and reproducibility, in vivo labeling. | Limited to cell culture, time-consuming, expensive media. |

| Chemical Labeling (TMT/iTRAQ) | Reagent dependent (>99%) | High, but can be affected by reaction conditions and sample pH. | Moderate to High | High multiplexing capabilities, applicable to various sample types. | Potential for incomplete labeling, can introduce analytical bias. |

| Solid-Phase Peptide Synthesis (SPPS) | >99% | >99% | High | Precise control over label position, high purity. | Expensive for long peptides, not suitable for whole proteome analysis. |

| Cell-Free Protein Synthesis (CFPS) | Dependent on supplied amino acids (>99%) | High | Moderate | Rapid synthesis, suitable for toxic peptides. | Lower yield compared to in vivo methods, potential for incomplete reactions. |

Table 1: Comparison of Isotopic Labeling Methods.

| Labeled Amino Acid | Isotope(s) | Mass Difference (Da) | Isotopic Enrichment |

| Alanine | ¹³C₃, ¹⁵N | +4 | >99%[1] |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 | >99%[1] |

| Isoleucine | ¹³C₆, ¹⁵N | +7 | >99%[1] |

| Leucine | ¹³C₆, ¹⁵N | +7 | >99%[1] |

| Lysine | ¹³C₆, ¹⁵N₂ | +8 | >99%[1] |

| Phenylalanine | ¹³C₉, ¹⁵N | +10 | >99%[1] |

| Proline | ¹³C₅, ¹⁵N | +6 | >99%[1] |

| Valine | ¹³C₅, ¹⁵N | +6 | >99%[1] |

Table 2: Common Isotopically Labeled Amino Acids Used in SPPS.[1]

Experimental Protocols

Detailed and reproducible protocols are critical for successful isotopic labeling. Below are methodologies for two common labeling techniques.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for labeling cultured mammalian cells using SILAC for quantitative proteomics.

Materials:

-

SILAC-compatible cell culture medium (deficient in L-arginine and L-lysine)

-

Dialyzed fetal bovine serum (FBS)

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

-

Cell line of interest

-

Standard cell culture reagents and equipment

Methodology:

-

Adaptation Phase:

-

Culture the cells in "light" SILAC medium supplemented with "light" L-arginine and L-lysine and dialyzed FBS for at least five passages to ensure complete incorporation of the light amino acids.

-

In parallel, culture another population of the same cells in "heavy" SILAC medium supplemented with "heavy" L-arginine and L-lysine and dialyzed FBS for the same number of passages to achieve near-complete incorporation of the heavy amino acids.

-

Verification of Incorporation: After 5-6 doublings, harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of the heavy amino acids.

-

-

Experimental Phase:

-

Once complete incorporation is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

-

After the treatment period, harvest the cells.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

-

Sample Processing and Analysis:

-

Lyse the combined cell pellet and extract the proteins.

-

Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Isotopic Labeling

This protocol describes the manual synthesis of a peptide with a site-specifically incorporated stable isotope-labeled amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (both standard and isotopically labeled)

-

Rink amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Reaction vessel with a sintered glass frit

Methodology:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the desired Fmoc-protected amino acid (either standard or isotopically labeled) and coupling reagents in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a ninhydrin (B49086) test to confirm complete coupling.

-

-

Washing: Wash the resin with DMF.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating the isotopically labeled amino acid at the desired position.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Quantitative Proteomics Workflow using SILAC

This workflow illustrates the key steps in a SILAC-based quantitative proteomics experiment, from cell culture to data analysis.

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines the cyclical nature of solid-phase peptide synthesis.

References

The Quintessential Guide to Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N in Metabolic Research

A Technical Whitepaper for Trailblazers in Scientific Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds have become indispensable tools in the nuanced exploration of biological systems. Among these, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N emerges as a highly specialized tracer for dissecting the metabolic pathways of cysteine, a semi-essential amino acid pivotal to cellular homeostasis, redox regulation, and protein structure. This technical guide provides an in-depth exploration of the application of this heavy-labeled cysteine analogue in metabolic studies. It details the underlying principles, experimental workflows, data interpretation, and its significance in advancing drug development and our understanding of disease pathophysiology.

Introduction: The Significance of Cysteine Metabolism

Cysteine is a sulfur-containing amino acid central to a myriad of physiological processes. Its thiol group endows it with unique reactive properties, making it a critical component of the antioxidant glutathione (B108866), a key player in detoxification, and a frequent participant in the active sites of enzymes. Dysregulation of cysteine metabolism has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The use of stable isotope tracers, such as Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, allows researchers to meticulously track the journey of cysteine through its metabolic network. By introducing a "heavy" version of the molecule, scientists can distinguish it from its naturally abundant "light" counterpart using mass spectrometry. This enables the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway—providing a dynamic snapshot of cellular activity.[1][2]

The Fmoc (fluorenylmethyloxycarbonyl) and Trt (trityl) protecting groups make this particular isotope-labeled cysteine derivative especially suitable for solid-phase peptide synthesis, allowing for its incorporation into specific proteins to study their synthesis and turnover.[3][4]

Core Principles of Stable Isotope Tracing

Metabolic studies using stable isotopes like ¹³C and ¹⁵N rely on the ability of analytical instruments, primarily mass spectrometers, to differentiate between molecules based on their mass-to-charge ratio (m/z).[5] When a cell culture or organism is supplied with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, the labeled cysteine is taken up by the cells and incorporated into downstream metabolites and proteins.

The presence of three ¹³C atoms and one ¹⁵N atom results in a mass shift of +4 Daltons compared to the unlabeled molecule. This mass difference allows for the ratiometric analysis of labeled versus unlabeled species, providing a quantitative measure of their synthesis and turnover.[6]

Synthesis and Quality Control

The synthesis of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a multi-step process that begins with isotopically labeled starting materials. While specific proprietary methods may vary, the general approach involves the chemical synthesis of the amino acid backbone with the incorporation of ¹³C and ¹⁵N isotopes, followed by the addition of the Fmoc and Trt protecting groups.[7]

Key Synthesis Steps (Generalized):

-

Preparation of Labeled Cysteine Precursor: Synthesis of the cysteine molecule from precursors enriched with ¹³C and ¹⁵N.

-

Trityl Group Protection: The thiol group of the synthesized cysteine is protected with a trityl group to prevent unwanted side reactions.

-

Fmoc Group Protection: The amino group of the S-trityl cysteine is protected with an Fmoc group.

-

Purification and Characterization: The final product is purified, typically by chromatography, and its identity and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Representative Quality Control Specifications

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99 atom % ¹³C; ≥99 atom % ¹⁵N | Mass Spectrometry (MS) |

| Enantiomeric Purity | ≥99.5% L-enantiomer | Chiral Chromatography |

| Identity Confirmation | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

The following protocols are generalized frameworks that can be adapted to specific research questions and experimental systems.

Metabolic Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells in culture to trace the incorporation of cysteine into intracellular metabolites.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

-

Cell lysis buffer

-

Liquid nitrogen

Procedure:

-

Cell Culture Preparation: Culture cells to the desired confluency in standard complete medium.

-

Preparation of Labeling Medium: Prepare a custom medium deficient in cysteine. Supplement this medium with a known concentration of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. Note: The protecting groups will be cleaved by cellular enzymes, making the labeled cysteine available for metabolism.

-

Labeling: Aspirate the standard medium, wash the cells with PBS, and replace it with the labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled cysteine.

-

Metabolite Extraction: At each time point, aspirate the medium, wash the cells with ice-cold PBS, and quench metabolism by adding liquid nitrogen.

-

Cell Lysis and Collection: Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.

-

Sample Preparation for MS: Process the cell lysate to extract metabolites. This typically involves protein precipitation with a cold solvent (e.g., methanol, acetonitrile), followed by centrifugation to pellet the protein. The supernatant containing the metabolites is then collected and dried.

Sample Preparation for Mass Spectrometry

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (optional, depending on the analytical method)

-

Solvents for resuspension (compatible with LC-MS)

Procedure:

-

Resuspension: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.

-

Derivatization (Optional): For certain classes of metabolites, derivatization may be necessary to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. The instrument should be operated in a mode that allows for the detection and quantification of both the labeled and unlabeled forms of the target metabolites.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the measurement of the fractional contribution of the tracer to a particular metabolite pool. This is often represented as the percentage of the metabolite pool that is labeled with the heavy isotope.

Table 2: Hypothetical Quantitative Data from a Tracer Experiment

This table presents representative data from a hypothetical experiment where a cancer cell line was incubated with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N for 24 hours. The data reflects the percentage of the metabolite pool that is labeled with ¹³C₃ and ¹⁵N.

| Metabolite | Labeled Species (M+4) | % Labeled |

| Cysteine | ¹³C₃, ¹⁵N-Cysteine | 85% |

| Glutathione (GSH) | ¹³C₃, ¹⁵N-Glutathione | 62% |

| Taurine | ¹³C₂, ¹⁵N-Taurine* | 15% |

| Coenzyme A | ¹³C₃, ¹⁵N-Cysteamine moiety | 25% |

*Note: The carbon backbone is modified during the conversion of cysteine to taurine, resulting in a different labeling pattern.

Visualization of Pathways and Workflows

Cysteine Metabolic Pathways

The primary metabolic fate of cysteine that can be traced with Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is its incorporation into glutathione.

Experimental Workflow

The overall workflow for a metabolic tracing experiment using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is outlined below.

Applications in Drug Development and Research

The ability to trace cysteine metabolism provides invaluable insights in several key areas:

-

Oncology: Cancer cells often exhibit altered metabolism and an increased demand for antioxidants like glutathione to combat oxidative stress. Tracing cysteine flux can help identify metabolic vulnerabilities that can be targeted with novel therapeutics.

-

Neurodegenerative Diseases: Oxidative stress is a hallmark of many neurodegenerative conditions. Understanding how cysteine and glutathione metabolism are altered in these diseases can open new avenues for therapeutic intervention.

-

Pharmacokinetics and Drug Metabolism: Isotope-labeled compounds are used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.

-

Toxicology: By tracing the detoxification pathways involving glutathione, researchers can better understand the mechanisms of drug-induced toxicity.

Conclusion

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a powerful and precise tool for the investigation of cysteine metabolism. Its application in metabolic flux analysis provides a dynamic view of cellular processes that is not attainable with traditional static measurements. For researchers in both academia and industry, the use of this and other stable isotope tracers is essential for unraveling the complexities of biological systems and for the development of the next generation of therapeutics. As analytical technologies continue to advance, the insights gained from these sophisticated molecular probes will undoubtedly accelerate the pace of scientific discovery.

References

- 1. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as a Gold Standard for Peptide Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the precision and accuracy of peptide and protein quantification are paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry (MS) has become the gold standard for achieving reliable and reproducible results. This guide focuses on the application of a specific, high-purity SIL amino acid, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, as an internal standard for the precise quantification of cysteine-containing peptides.

Introduction to Stable Isotope Labeling and Internal Standards

Quantitative mass spectrometry relies on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the target analyte is added to a sample.[1] This "heavy" internal standard is chemically identical to the endogenous "light" analyte, ensuring they exhibit the same behavior during sample preparation, chromatography, and ionization. The mass spectrometer distinguishes between the heavy and light versions based on their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to the internal standard, precise quantification can be achieved, correcting for variability in sample handling, matrix effects, and instrument response.[2][3]

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a protected amino acid building block used in solid-phase peptide synthesis (SPPS) to generate a full-length peptide internal standard.[4] The incorporation of three ¹³C atoms and one ¹⁵N atom provides a significant mass shift, preventing isotopic overlap with the natural abundance analyte. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a temporary protecting group for the α-amino group, while the Trityl (Trt) group provides acid-labile protection for the cysteine sulfhydryl group.[5][6]

Properties of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

This stable isotope-labeled amino acid is a cornerstone for generating high-quality internal standards for cysteine-containing peptides. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | (C₆H₅)₃CSCH₂CH(NH₂-FMOC)COOH | [4] |

| Molecular Weight | 589.7 g/mol | [4] |

| Isotopic Enrichment | ¹³C, 99%; ¹⁵N, 99% | [4] |

| Chemical Purity | ≥98% | [4] |

| Applications | Biomolecular NMR, Proteomics | [4] |

| Storage Conditions | Refrigerated (+2°C to +8°C), desiccated, and protected from light. | [4] |

Experimental Workflow and Protocols

The successful use of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N as an internal standard involves a multi-step workflow, from the synthesis of the labeled peptide to the final LC-MS/MS analysis.

Caption: Overall workflow from peptide synthesis to quantitative analysis.

Protocol 1: Synthesis of the Stable Isotope-Labeled Peptide Internal Standard

This protocol outlines the manual synthesis of a target peptide containing a cysteine residue using Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.[7][8][9][10]

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N)

-

N,N-dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[6]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[10]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5-10 minutes, drain, and repeat. Wash the resin thoroughly with DMF.[10]

-

Amino Acid Coupling: Dissolve the desired Fmoc-amino acid and coupling reagents in DMF. Add this solution to the resin and agitate for 1-2 hours. For the cysteine position, use Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-4 hours. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.[5][10]

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.[10]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantification: Determine the precise concentration of the purified peptide stock solution, typically by amino acid analysis (AAA).[11]

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes a general procedure for the quantification of a target peptide in a complex biological matrix, such as plasma.

Caption: Detailed workflow for sample preparation and LC-MS/MS analysis.

Materials:

-

Biological sample (e.g., human plasma)

-

Denaturation/reduction buffer (e.g., urea, DTT)

-

Alkylation reagent (e.g., iodoacetamide)

-

Trypsin (MS-grade)

-

Quenching solution (e.g., formic acid)

-

Purified stable isotope-labeled peptide internal standard

-

SPE cartridges

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation: Denature proteins in the sample to unfold them. Reduce disulfide bonds with a reducing agent like DTT, and then alkylate the free cysteine residues with a reagent like iodoacetamide (B48618) to prevent them from reforming.[12]

-

Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.[12]

-

Spiking the Internal Standard: Add a precise, known amount of the purified Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N-containing peptide internal standard to the digested sample.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other contaminants that could interfere with the LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the cleaned sample onto an LC-MS/MS system. Use a targeted method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to specifically monitor for the precursor-to-fragment ion transitions of both the endogenous (light) and internal standard (heavy) peptides.[12]

-

Data Analysis: Integrate the peak areas for both the light and heavy peptides. Calculate the peak area ratio (light/heavy) and determine the concentration of the endogenous peptide using a calibration curve.[12]

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like one derived from Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N allows for highly accurate and precise quantification. The tables below present typical performance data for an LC-MS/MS assay for a cysteine-containing peptide using this type of internal standard. (Note: This data is illustrative of typical assay performance).

Table 1: Illustrative Calibration Curve Performance

| Analyte Concentration (fmol/µL) | Internal Standard Concentration (fmol/µL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (fmol/µL) | Accuracy (%) |

| 1.0 | 50.0 | 0.021 | 1.05 | 105.0 |

| 5.0 | 50.0 | 0.098 | 4.90 | 98.0 |

| 25.0 | 50.0 | 0.510 | 25.50 | 102.0 |

| 100.0 | 50.0 | 1.995 | 99.75 | 99.8 |

| 500.0 | 50.0 | 10.15 | 507.50 | 101.5 |

| 1000.0 | 50.0 | 19.88 | 994.00 | 99.4 |

| Linearity (r²) | >0.998 |

Table 2: Illustrative Precision and Accuracy Data

| Quality Control Level | Nominal Conc. (fmol/µL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| LLOQ | 1.0 | <15% | <20% | 85-115 |

| Low QC | 3.0 | <10% | <15% | 90-110 |

| Mid QC | 75.0 | <10% | <15% | 90-110 |

| High QC | 750.0 | <10% | <15% | 90-110 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. This data is representative of typical performance found in similar LC-MS/MS assays.[13]

Conclusion

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N is a critical reagent for the development of robust and reliable quantitative assays for cysteine-containing peptides. By enabling the synthesis of high-purity, stable isotope-labeled peptide internal standards, it allows researchers in academia and the pharmaceutical industry to achieve the highest levels of accuracy and precision in their quantitative workflows. The detailed protocols and workflows presented in this guide provide a framework for the successful implementation of this technology, ultimately leading to higher quality data in proteomics research and drug development.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. L-Cysteine-ð-Fmoc, S-trityl (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]

A Technical Guide to the Commercial Availability and Application of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key characteristics, and applications of the isotopically labeled amino acid, Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N. This valuable reagent is a critical tool in modern proteomics and drug development, enabling precise quantification of proteins and peptides through mass spectrometry-based approaches.

Commercial Availability and Specifications

Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N and its singly labeled counterpart, Fmoc-Cys(Trt)-OH-¹⁵N, are available from several specialized chemical suppliers. The table below summarizes the key quantitative data for these products from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment |

| MedChemExpress | Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N | HY-W007798S | 98.7%[1] | Not explicitly specified, described as ¹⁵N-labeled and ¹³C-labeled[1] |

| Sigma-Aldrich | Fmoc-Cys(Trt)-OH-¹⁵N | 676608 | 97% (CP) | 98 atom % ¹⁵N |

| BOC Sciences | Fmoc-Cys(Trt)-OH-[¹³C₃,¹⁵N] | BLP-009009 | Not specified | Not specified |

| BOC Sciences | Fmoc-Cys(Trt)-OH-[¹⁵N] | BLP-000578 | 97% (CP); 98% atom ¹⁵N[] | 98 atom % ¹⁵N[] |

Core Applications in Research and Development

The primary application of Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N lies in its use as a building block for the synthesis of stable isotope-labeled (SIL) peptides.[3] These SIL peptides are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes.[3] This mass difference allows them to be distinguished and quantified by mass spectrometry (MS).[3]

SIL peptides are invaluable as internal standards for the accurate and precise quantification of proteins and peptides in complex biological samples.[3] This technique, often referred to as the Absolute Quantification (AQUA) strategy, involves spiking a known quantity of the SIL peptide into a biological sample before analysis.[3] By comparing the MS signal intensity of the SIL peptide to that of its unlabeled analogue, researchers can determine the absolute concentration of the target protein or peptide.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

1. Resin Preparation and Swelling:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

- Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.

- Drain the DMF from the reaction vessel.

2. First Amino Acid Loading (if not pre-loaded):

- Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/Oxyma or HBTU/DIPEA).

- Allow the coupling reaction to proceed for 1-2 hours.

- Wash the resin thoroughly with DMF to remove excess reagents.

- Cap any unreacted sites on the resin using an acetic anhydride (B1165640) solution.

3. Iterative Deprotection and Coupling Cycles:

- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step.

- Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

- Amino Acid Coupling:

- In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents), which can be the labeled Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, using a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

- Add the activated amino acid solution to the resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature.

- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

- Washing: Wash the resin with DMF to remove excess reagents.

- Repeat these deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Deprotection and Cleavage:

- After the final amino acid has been coupled, perform a final Fmoc deprotection step.

- Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.

- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail for Trt group removal is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

- Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide from the filtrate by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final labeled peptide using mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To further illustrate the processes involved, the following diagrams have been generated using the DOT language.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of Isotopically Labeled Amino Acids

This guide provides a comprehensive overview of the core principles, safety protocols, and handling procedures for working with isotopically labeled amino acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize these powerful tools in their work, from metabolic research to quantitative proteomics.

Introduction to Isotopically Labeled Amino Acids

Isotopically labeled amino acids are indispensable molecules in modern life sciences. In these compounds, one or more atoms have been replaced by a specific isotope. This substitution can involve either a stable, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioactive isotope (e.g., ³H, ¹⁴C, ³⁵S).[1][][3] This labeling allows researchers to trace the journey of amino acids through complex biological systems, elucidate metabolic pathways, and quantify changes in protein abundance with high precision.[1][]

Stable isotope labeling, in particular, has become a gold standard in quantitative proteomics through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[][4][5] These methods offer significant advantages in safety and accuracy over traditional techniques.[] Radioactive isotopes, while requiring more stringent safety measures, remain crucial for certain applications in metabolic studies and oncologic imaging due to their high sensitivity.[6][7][8]

Core Safety Principles

Regardless of the isotope type, a foundational commitment to safety is paramount. This involves a thorough risk assessment before any experiment and adherence to established safety principles.

The ALARA Principle

For work involving radioactive isotopes, the A s L ow A s R easonably A chievable (ALARA) principle is the cornerstone of radiation safety. This principle mandates minimizing radiation doses through the optimization of time, distance, and shielding.

-

Time: Minimize the duration of handling radioactive materials.[9] Conduct "dummy runs" without radioactivity to streamline procedures.[9]

-

Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance.[9]

-

Shielding: Use appropriate shielding materials for the specific type of radiation being emitted.[9]

Designated Work Areas

All work with isotopically labeled amino acids, particularly radioactive ones, should be performed in a designated and clearly marked area.[10][11]

-

Work surfaces should be covered with plastic-backed absorbent paper to contain spills.[10][12]

-

For volatile compounds, such as ³⁵S-labeled methionine/cysteine or certain ¹²⁵I compounds, work must be conducted in a designated radioactive materials fume hood.[10][13]

-

Regularly monitor the work area for contamination using appropriate survey instruments (e.g., Geiger counters) or wipe tests.[12][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal contamination and exposure.

-

Lab Coat: A full-length lab coat, worn closed with sleeves rolled down, is required.[13][15]

-

Gloves: Disposable nitrile or latex gloves are essential. For high-energy beta emitters or when handling significant activities, wearing two pairs of gloves is recommended.[11][12][13]

-

Eye Protection: Safety glasses or goggles should be worn, especially when there is a risk of splashing.[11][13][15]

-

Closed-Toed Shoes: Never wear sandals or open-toed shoes in a laboratory where radioactive materials are handled.[11][13]

Safety and Handling of Radioactively Labeled Amino Acids

Radioactive isotopes pose a dual risk of external radiation exposure and internal contamination. Strict protocols are essential for their safe management.

Storage and Shielding

Proper storage is critical for both safety and maintaining the chemical integrity of the compound. Radioactive decay releases energy that can accelerate chemical decomposition, a process known as autoradiolysis.[16][17]

-

Containment: Store radioactive materials in clearly labeled, sealed containers.[9] For long-term storage of ³H and ¹⁴C compounds, double-containment is essential to prevent seepage through plastic containers.[16]

-

Shielding: Store vials and containers behind appropriate shielding. For example, 1 cm of Perspex/Plexiglas is effective for stopping beta particles from isotopes like ¹⁴C and ³⁵S.[9]

-

Temperature: Store compounds at the lowest practical temperature, often -80°C, to minimize decomposition.[18]

-

Security: Radioactive materials must be stored in a secure location, such as a locked freezer or cabinet, to prevent unauthorized access.[11]

Spill and Decontamination Procedures

Prompt and correct response to a radioactive spill is crucial to prevent the spread of contamination.

-

Alert and Isolate: Immediately alert others in the lab and isolate the contaminated area.[19][20]

-

Contain: Cover the spill with absorbent paper to prevent it from spreading.[19][20]

-

Personnel Decontamination: If skin is contaminated, wash the affected area gently with mild soap and lukewarm water; do not abrade the skin.[14][19] Remove any contaminated clothing immediately.[19]

-

Cleanup: Wearing appropriate PPE, clean the spill area by working from the outer edge inward.[14][19][20] Use commercial decontamination solutions or soap and water.[19]

-

Survey: After cleanup, monitor the area and personnel with a survey meter and perform wipe tests to ensure decontamination is complete.[21]

-

Report: Report all spills to the institution's Radiation Safety Officer (RSO).[14][19][20][22]

Waste Disposal

Radioactive waste must be segregated from general and chemical waste and handled according to institutional and regulatory guidelines.

-

Segregation: Do not mix different radioactive isotopes in the same waste container.[] Separate waste by form (e.g., solid, liquid, scintillation vials).

-

Labeling: All radioactive waste containers must be clearly labeled with the isotope, activity level, date, and other required information.[]

-

Disposal Path: Short-lived isotopes may be stored for decay, while long-lived isotopes like ¹⁴C and ³H must be disposed of through a licensed radioactive waste service.[]

Safety and Handling of Stable Isotope-Labeled Amino Acids

Stable isotopes are not radioactive and do not pose a radiation hazard.[3][24][25][26] Therefore, the primary safety concerns revolve around standard chemical safety and, critically, the prevention of isotopic contamination that can compromise experimental results.

General Laboratory Practice

While not radioactive, labeled amino acids are still chemicals and should be handled with care. Standard laboratory practices, including the use of PPE (lab coat, gloves, eye protection), are sufficient. The main goal is to prevent the introduction of unlabeled ("light") amino acids from the environment into the "heavy" experimental samples.

-

Clean Workspace: Work in a clean environment, such as a laminar flow hood, to minimize contamination from dust and other environmental sources.[27]

-

Dedicated Equipment: Use dedicated pipettes, tubes, and racks for handling stable isotope-labeled compounds to prevent cross-contamination.[27]

-

High-Purity Reagents: Use high-purity, mass spectrometry-grade reagents to avoid introducing unlabeled contaminants.[27]

Storage and Waste Disposal

-

Storage: Compounds with stable isotopes can be stored in the same manner as their unlabeled counterparts.[18] They should be kept in clearly labeled, sealed containers to maintain purity.

-

Waste Disposal: Waste containing stable isotope-labeled compounds is generally not considered hazardous from an isotopic perspective and can be disposed of as standard chemical waste, provided no other hazardous materials are present.[]

Quantitative Data Summary

The choice of isotope is dictated by the experimental goal, desired detection method, and safety considerations.

Table 1: Common Radioisotopes for Amino Acid Labeling

| Isotope | Half-Life | Emission Type | Primary Hazard | Common Applications |

|---|---|---|---|---|

| Tritium (³H) | 12.3 years | Beta (Low Energy) | Internal Contamination | Peptide labeling, autoradiography |

| Carbon-14 (¹⁴C) | 5,730 years | Beta (Low Energy) | Internal Contamination | Metabolic pathway tracing |

| Sulfur-35 (³⁵S) | 87.4 days | Beta (Low Energy) | Internal Contamination | Labeling of methionine/cysteine |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma, X-ray | External/Internal | Radioimmunoassays, SPECT imaging |

(Data compiled from various sources including[28])

Table 2: Common Stable Isotopes for Amino Acid Labeling

| Isotope | Natural Abundance (%) | Key Features | Common Applications |

|---|---|---|---|

| Deuterium (²H) | 0.015 | Large mass difference from ¹H | NMR studies, metabolic tracing |

| Carbon-13 (¹³C) | 1.10 | Ideal for tracing carbon backbones | Metabolic flux analysis, quantitative proteomics (SILAC) |

| Nitrogen-15 (¹⁵N) | 0.366 | Traces nitrogen pathways | Proteomics (SILAC), protein structure (NMR) |

(Data compiled from various sources including[3][29])

Table 3: Typical Isotopic Purity and Enrichment

| Parameter | Description | Typical Values | Importance |

|---|---|---|---|

| Isotopic Enrichment | The abundance of the desired isotope in the labeled position. | >97% to 99% | High enrichment is crucial for sensitivity and accuracy in mass spectrometry.[27][30] |

| Chemical Purity | The percentage of the desired chemical compound, free from other chemical impurities. | >98% | Prevents interference from unlabeled amino acids or other contaminants.[] |

| Incorporation Efficiency | The degree to which labeled amino acids have replaced their unlabeled counterparts in a biological system (e.g., cellular proteins). | Target >97% | Incomplete incorporation can lead to underestimation of heavy-to-light ratios in SILAC experiments.[27] |

Experimental Protocols and Workflows

General Handling and Safety Workflow

This workflow outlines the fundamental steps for safely handling any isotopically labeled compound, with specific checkpoints for radioactive materials.

Caption: General workflow for safely handling isotopically labeled amino acids.

Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics.[4][31][32]

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).[4][33]

-

The second population is grown in "heavy" medium, where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[4][33]

-

The medium must be prepared with dialyzed fetal bovine serum to remove unlabeled amino acids.[32]

-

Cells are cultured for at least five doublings to ensure near-complete incorporation (>97%) of the heavy amino acids into the entire proteome.[27][32]

-

-

Incorporation Check (Optional but Recommended):

-

Experimental Phase:

-

Sample Preparation for Mass Spectrometry:

-

Combine equal numbers of cells (or equal amounts of protein lysate) from the "light" and "heavy" populations.[32]

-

Lyse the combined cell mixture.

-

Digest the total protein extract into peptides using an enzyme like trypsin.[35]

-

Clean up and fractionate the peptide mixture (e.g., using reversed-phase chromatography).[35][36]

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][31]

-

Peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label.

-

The ratio of the intensities of these paired peaks provides accurate relative quantification of each protein between the two experimental conditions.

-